What is 7-Ethoxycoumarin-d5 used for in research?
What is 7-Ethoxycoumarin-d5 used for in research?
An In-Depth Technical Guide to the Research Applications of 7-Ethoxycoumarin-d5
For researchers, scientists, and drug development professionals, understanding the tools available for accurate and reliable in vitro and in vivo studies is paramount. 7-Ethoxycoumarin-d5, a deuterated analog of 7-ethoxycoumarin, serves as a critical reagent in modern drug discovery and development. Its primary applications lie in its use as an internal standard for mass spectrometry-based bioanalysis and in leveraging the well-characterized metabolic profile of its non-deuterated counterpart to study drug metabolism.
Core Applications in Research
7-Ethoxycoumarin-d5 is principally utilized in two key areas of preclinical research:
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Internal Standard for Quantitative Bioanalysis: As a stable isotope-labeled internal standard, 7-Ethoxycoumarin-d5 is the gold standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 7-ethoxycoumarin and its metabolites.[1][2] Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and matrix effects.[1][2][3]
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Probe Substrate for Cytochrome P450 (CYP) Enzyme Activity: The non-deuterated form, 7-ethoxycoumarin, is a widely used probe substrate to assess the activity of various cytochrome P450 enzymes, which are crucial in drug metabolism.[4][5][6] 7-Ethoxycoumarin is metabolized by multiple CYP isoforms, making it a useful tool for studying enzyme inhibition and induction.[5][7]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data associated with the use of 7-Ethoxycoumarin and its deuterated form in research settings.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | 7-Ethoxycoumarin | 7-Ethoxycoumarin-d5 | 7-Hydroxycoumarin (Metabolite) |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₅D₅O₃ | C₉H₆O₃ |
| Molecular Weight | 190.20 g/mol | 195.23 g/mol | 162.14 g/mol |
| Typical [M+H]⁺ (m/z) | 191.1 | 196.1 | 163.0 |
| Typical MS/MS Fragments | 163.1, 135.1, 107.1 | 168.1, 140.1, 112.1 | 135.0, 107.0 |
Table 2: Application in In Vitro Metabolic Assays
| Assay Type | Typical Substrate Concentration | Typical Microsomal Protein Concentration | Key Measured Parameter |
| Metabolic Stability | 1 - 10 µM | 0.5 mg/mL | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ)[8][9] |
| CYP450 Inhibition (IC₅₀) | 0.1 - 25 µM (Test Compound) | 0.1 - 0.5 mg/mL | IC₅₀ value (concentration of inhibitor causing 50% inhibition)[10] |
Experimental Protocols
Cytochrome P450 Inhibition Assay using 7-Ethoxycoumarin
This protocol outlines a typical procedure to assess the potential of a test compound to inhibit the O-deethylation of 7-ethoxycoumarin, a reaction primarily mediated by CYP1A and CYP2E families.[7]
Materials:
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Human liver microsomes (HLM)
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7-Ethoxycoumarin
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Test compound
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NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Acetonitrile (for quenching)
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7-Ethoxycoumarin-d5 (as internal standard)
Procedure:
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Preparation: Prepare stock solutions of 7-ethoxycoumarin, the test compound, and 7-Ethoxycoumarin-d5 in a suitable organic solvent (e.g., DMSO).
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Incubation Mixture: In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration 0.5 mg/mL), 7-ethoxycoumarin (at a concentration near its Km), and the test compound (at various concentrations) in phosphate buffer at 37°C for 5-10 minutes.[11]
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Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
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Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).[11]
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Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard, 7-Ethoxycoumarin-d5.
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Sample Processing: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.
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LC-MS/MS Analysis: Analyze the formation of the metabolite, 7-hydroxycoumarin, relative to the internal standard.
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Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[10]
Metabolic Stability Assay
This protocol determines the rate at which a test compound is metabolized by liver microsomes, with 7-ethoxycoumarin often used as a positive control to ensure the metabolic competency of the microsomes.[8][11]
Materials:
-
Human liver microsomes (HLM)
-
Test compound
-
7-Ethoxycoumarin (as a positive control)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal Standard (structurally similar to the test compound)
Procedure:
-
Preparation: Prepare stock solutions of the test compound and 7-ethoxycoumarin.
-
Incubation Mixture: Pre-warm a mixture of human liver microsomes (0.5 mg/mL) and the test compound (or 7-ethoxycoumarin) in phosphate buffer at 37°C.[8]
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (cold acetonitrile with internal standard).[11]
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Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the remaining concentration of the parent compound at each time point.
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Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
Visualizations: Signaling Pathways and Workflows
Caption: Metabolic pathway of 7-Ethoxycoumarin.
Caption: Experimental workflow for a CYP450 inhibition assay.
Caption: Logical relationship of an internal standard in bioanalysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. xenotech.com [xenotech.com]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. pharmaron.com [pharmaron.com]
